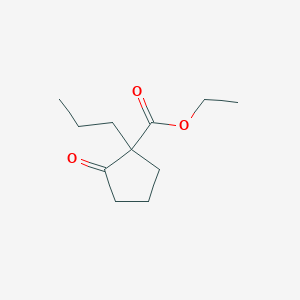

Ethyl 2-oxo-1-propylcyclopentanecarboxylate

Description

Properties

CAS No. |

56197-54-7 |

|---|---|

Molecular Formula |

C11H18O3 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

ethyl 2-oxo-1-propylcyclopentane-1-carboxylate |

InChI |

InChI=1S/C11H18O3/c1-3-7-11(10(13)14-4-2)8-5-6-9(11)12/h3-8H2,1-2H3 |

InChI Key |

BPGJLUDRCMKYMP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CCCC1=O)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis via Cyclization and Alkylation

This method employs diethyl adipate as the starting material, utilizing a sequential condensation-substitution-hydrolysis-esterification approach:

- Step 1 : Cyclization of diethyl adipate with sodium metal in toluene at reflux (85–100°C) to form a cyclopentanone intermediate.

- Step 2 : Alkylation with ethyl chloroacetate under controlled temperature (<100°C) to introduce the propyl side chain.

- Step 3 : Acidic hydrolysis (concentrated HCl, reflux) to decarboxylate the intermediate.

- Step 4 : Esterification with ethanol catalyzed by sulfuric acid, followed by vacuum distillation for purification.

| Parameter | Value |

|---|---|

| Yield | ~75% (over four steps) |

| Purity | >95% (GC analysis) |

| Solvent | Toluene/ethanol system |

Hydroformylation-Aldol Tandem Reaction

This method leverages sequential hydroformylation and intramolecular aldol addition to construct the bicyclic framework:

- Hydroformylation : Ethyl 1-alkenyl-2-oxocyclopentanecarboxylate undergoes hydroformylation with syngas (CO/H₂) under Rh catalysis.

- Aldol Cyclization : The resulting aldehyde undergoes acid-catalyzed intramolecular aldol addition to form the bicyclic structure.

Catalytic Hydrogenation of α,β-Unsaturated Esters

A reduction-based approach converts α,β-unsaturated precursors to the saturated target compound:

- Substrate : Ethyl 2-hydroxy-1-(2-methylpropyl)cyclopentane-1-carboxylate.

- Conditions : Hydrogen gas (1–10 atm), palladium/carbon catalyst, ambient temperature.

- Outcome : Selective reduction of ketone groups while preserving ester functionality.

Data :

| Property | Value |

|---|---|

| Catalyst Loading | 5% Pd/C |

| Reaction Time | 6–8 hours |

| Selectivity | >90% |

Comparative Analysis of Methods

Physicochemical Properties

Data sourced from experimental characterizations:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈O₃ |

| Molecular Weight | 198.26 g/mol |

| Boiling Point | 269.2°C (760 mmHg) |

| Density | 1.033 g/cm³ |

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-oxo-1-propylcyclopentanecarboxylate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

While "Ethyl 2-oxo-1-propylcyclopentanecarboxylate" is closely related, the search results largely focus on "Ethyl(2-oxo-cyclopentyl)acetate". Information on the precise applications of "this compound" is limited, but based on the available data and the uses of similar compounds, potential applications can be inferred.

Applications of related compounds:

- Flavor and Fragrance Industry: Ethyl(2-oxo-cyclopentyl)acetate is used as a flavoring agent to enhance the sensory experience in food and beverages due to its pleasant aroma .

- Pharmaceutical Development: Ethyl(2-oxo-cyclopentyl)acetate serves as an intermediate in the synthesis of various pharmaceuticals, contributing to the creation of effective medications . Several cyclopentane carboxylate compounds are used in the creation of Bruton's tyrosine kinase (BTK) inhibitors, useful in treating diseases such as relapsing remitting multiple sclerosis . Also (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetamide has higher protective activity against hypoxia and ischemia .

- Polymer Chemistry: Ethyl(2-oxo-cyclopentyl)acetate is utilized in the formulation of specialty polymers, improving material properties such as flexibility and durability .

- Agricultural Chemicals: Ethyl(2-oxo-cyclopentyl)acetate finds applications in the development of agrochemicals, helping to create more effective pesticides and herbicides that are safer for the environment .

- Research and Development: In academic settings, Ethyl(2-oxo-cyclopentyl)acetate is used in organic synthesis experiments, allowing researchers to explore new chemical reactions and pathways .

Mechanism of Action

The mechanism of action of ethyl 2-oxo-1-propylcyclopentanecarboxylate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases to release the corresponding carboxylic acid and alcohol. The ketone group can participate in redox reactions, influencing cellular metabolic pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in these pathways.

Comparison with Similar Compounds

Structural and Functional Similarities

- Molecular Formula and Weight : Both compounds share the formula C₁₁H₁₈O₃ (molecular weight: 198.26 g/mol), indicating identical functional groups (ester and ketone) and carbon skeletons.

- Synthetic Utility : Both are likely synthesized via similar routes, such as Claisen condensation or cyclization of keto-esters, with substituents introduced via alkylation or Grignard reactions.

Key Differences

| Property | Ethyl 2-oxo-1-propylcyclopentanecarboxylate | Ethyl 2-oxo-1-(1'-methylethyl)cyclopentanecarboxylate |

|---|---|---|

| Substituent | Straight-chain propyl (C₃H₇) | Branched isopropyl (1-methylethyl, C₃H₇) |

| Steric Effects | Lower steric hindrance | Higher steric hindrance due to branching |

| Predicted Reactivity | Enhanced accessibility for nucleophilic attack at ketone | Reduced reactivity due to steric shielding |

| Physical Properties | Likely higher melting/boiling points* | Likely lower melting/boiling points* |

*Note: Experimental data (e.g., melting points, solubility) are unavailable in the provided evidence, but trends are inferred from organic chemistry principles.

Research Findings and Implications

- Conformational Flexibility: The straight-chain propyl group may allow greater conformational flexibility, influencing crystal packing and solubility in nonpolar solvents.

- Applications : The propyl derivative’s lower steric bulk could make it preferable in synthetic pathways requiring unhindered ketone participation, while the isopropyl analog might exhibit enhanced stability in sterically demanding environments.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-oxo-1-propylcyclopentanecarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization of keto esters or Claisen condensation. For example, cyclopentanecarboxylate derivatives can be prepared by reacting γ-keto esters with alkyl halides under basic conditions (e.g., K₂CO₃ in DMF). Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for keto ester:alkylating agent) are critical for optimizing yield (>75%) and minimizing side products like unsubstituted cyclopentane byproducts . Characterization via NMR (¹H/¹³C) and GC-MS is recommended to confirm structural integrity and purity.

Q. Which analytical techniques are most effective for assessing the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%).

- NMR : Key signals include δ 4.1–4.3 ppm (quartet, ester -OCH₂CH₃) and δ 2.4–2.6 ppm (multiplet, cyclopentane protons adjacent to the oxo group) .

- GC-MS : Monitor for molecular ion peaks at m/z 214 (M⁺) and fragmentation patterns consistent with ester cleavage.

Q. How is this compound utilized as an intermediate in medicinal chemistry research?

- Methodological Answer : The compound serves as a precursor for synthesizing bioactive molecules, such as prostaglandin analogs or kinase inhibitors. For instance, its cyclopentane core can undergo Michael addition with nucleophiles (e.g., thiols or amines) to introduce functional groups for target binding . Researchers should validate biological activity via in vitro assays (e.g., IC₅₀ determination) and cross-reference with computational docking studies.

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by stereoisomerism or dynamic equilibria in this compound derivatives?

- Methodological Answer : Diastereomers or keto-enol tautomerism may lead to split signals or unexpected shifts. Use 2D NMR techniques (e.g., COSY, NOESY) to differentiate stereoisomers. For tautomerism, variable-temperature NMR (VT-NMR) at 25–60°C can identify equilibrium states. For example, enolization in cyclopentanecarboxylates often resolves at higher temperatures, collapsing split peaks into singlets .

Q. What experimental design strategies mitigate side reactions during alkylation of γ-keto esters to synthesize this compound?

- Methodological Answer :

- Control Variables : Use anhydrous solvents (DMF, THF) to prevent hydrolysis.

- Catalyst Optimization : Screen bases (e.g., NaH vs. K₂CO₃) to minimize over-alkylation.

- In Situ Monitoring : Employ FTIR to track carbonyl group consumption (disappearance of ~1740 cm⁻¹ peak).

Statistical tools like Design of Experiments (DoE) can identify critical interactions between variables (e.g., temperature vs. base strength) .

Q. What computational methods predict the reactivity of this compound in novel reactions (e.g., photochemical transformations)?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for photoreactions. Molecular dynamics (MD) simulations (using software like GROMACS) can predict solvent effects on reaction pathways. Validate predictions with experimental UV-Vis spectroscopy and HPLC tracking of photoproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.